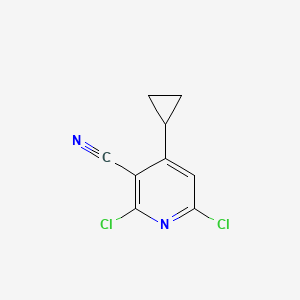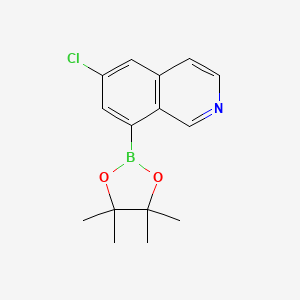
1-(6-Iodopyridin-3-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Iodopyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H7IN2.2ClH. It is a derivative of pyridine, where an iodine atom is attached to the 6th position of the pyridine ring, and a methanamine group is attached to the 3rd position. This compound is often used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-iodopyridine with formaldehyde and ammonium chloride under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Iodopyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Hydrogenation over palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
1-(6-Iodopyridin-3-yl)methanamine dihydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and as a potential ligand for receptor studies.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(6-Iodopyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Iodopyridin-3-yl)methanamine dihydrochloride .
- 1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride .
- (1-Methylpiperidin-4-yl)methanamine dihydrochloride .
Uniqueness
1-(6-Iodopyridin-3-yl)methanamine dihydrochloride is unique due to the specific position of the iodine atom and the methanamine group on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Eigenschaften
Molekularformel |
C6H9Cl2IN2 |
|---|---|
Molekulargewicht |
306.96 g/mol |
IUPAC-Name |
(6-iodopyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H7IN2.2ClH/c7-6-2-1-5(3-8)4-9-6;;/h1-2,4H,3,8H2;2*1H |
InChI-Schlüssel |
VYFMQEMAPZWRQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1CN)I.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(1,3-dioxaindan-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13464593.png)
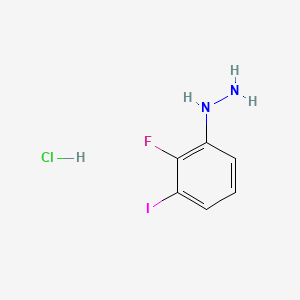

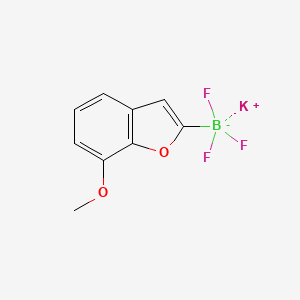
![2-[3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13464611.png)
![Tert-butyl3-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B13464615.png)
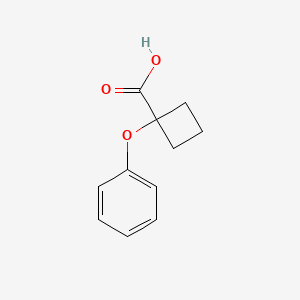
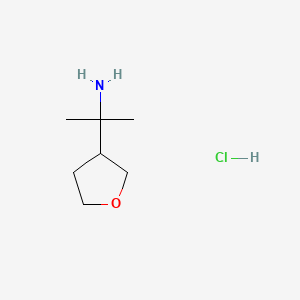
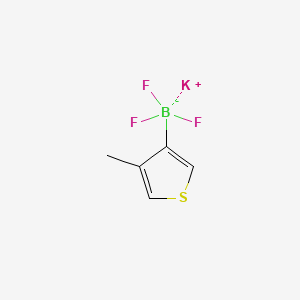
![3-{[2-(Morpholin-4-yl)ethyl]amino}-1,2-dihydropyrazin-2-onehydrochloride](/img/structure/B13464631.png)

![(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B13464645.png)
